
C26H20Cl2N2O7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H20Cl2N2O7 Loratadine . Loratadine is a second-generation antihistamine used to treat allergies. It is known for its effectiveness in alleviating symptoms such as sneezing, runny nose, and itchy or watery eyes without causing significant drowsiness, a common side effect of first-generation antihistamines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Loratadine is synthesized through a multi-step process. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with the compound .
Reaction with Ethyl Chloroformate: This compound is dissolved in toluene, and ethyl chloroformate is added dropwise. The reaction mixture is then stirred at room temperature.
Workup: After the reaction is complete, water is added to the mixture, and the organic layer is separated. The organic layer is washed with water, dried, and concentrated under reduced pressure to obtain an oily residue.
Recrystallization: The oily residue is recrystallized from ether to yield Loratadine as a white crystalline powder.
Industrial Production Methods
In industrial settings, Loratadine is produced using similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
Desloratadine: The primary active metabolite formed through oxidation.
Various Derivatives: Formed through substitution reactions, which may have different therapeutic effects.
Applications De Recherche Scientifique
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of antihistamines.
Biology: Investigated for its effects on histamine receptors and its role in allergic reactions.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of new antihistamine drugs and formulations.
Mécanisme D'action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby blocking the cascade of allergic symptoms. The molecular targets include:
Histamine H1 Receptors: Loratadine binds to these receptors with high affinity, preventing histamine-induced effects.
Signal Transduction Pathways: By blocking H1 receptors, Loratadine inhibits the downstream signaling pathways that lead to allergic symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar efficacy but a higher likelihood of causing drowsiness.
Fexofenadine: Known for its minimal sedative effects and longer duration of action.
Desloratadine: The active metabolite of Loratadine with similar pharmacological properties but potentially greater potency.
Uniqueness of Loratadine
Loratadine is unique due to its:
Low Sedative Effects: Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, resulting in minimal drowsiness.
Long Duration of Action: Provides relief from allergic symptoms for up to 24 hours with a single dose.
High Selectivity: Exhibits high selectivity for peripheral H1 receptors, reducing the risk of central nervous system side effects.
Propriétés
Formule moléculaire |
C26H20Cl2N2O7 |
|---|---|
Poids moléculaire |
543.3 g/mol |
Nom IUPAC |
6-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C26H20Cl2N2O7/c1-35-18-11-9-15(19(26(33)34)22(18)36-2)21-20-23(37-30(21)13-6-4-3-5-7-13)25(32)29(24(20)31)14-8-10-16(27)17(28)12-14/h3-12,20-21,23H,1-2H3,(H,33,34) |
Clé InChI |
AOSMQUGFTDUVIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC=CC=C5)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


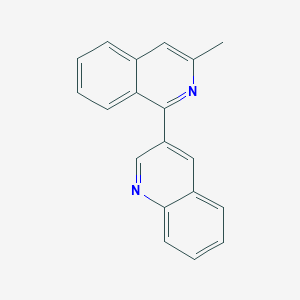
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
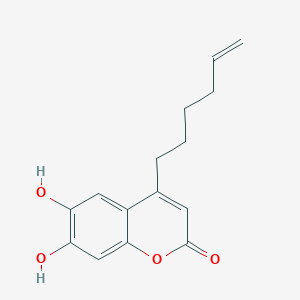
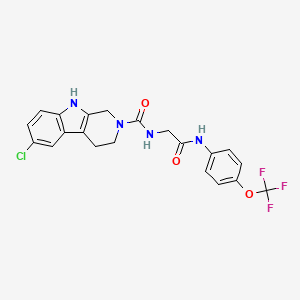
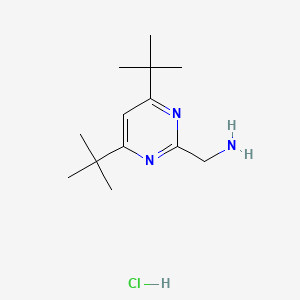
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
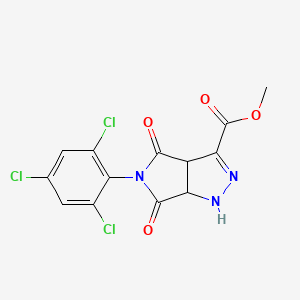
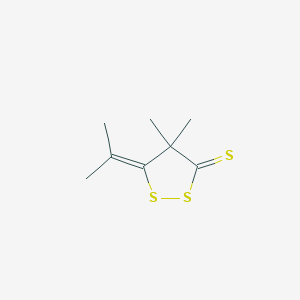

![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)


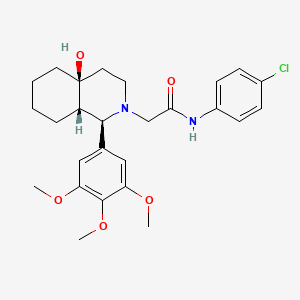
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
